molecular formula C10H14N2O6 B15093426 3'-b-C-Methyluridine

3'-b-C-Methyluridine

Cat. No.: B15093426
M. Wt: 258.23 g/mol
InChI Key: ABIRYGILOVDZHF-UHFFFAOYSA-N
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Description

3’-b-C-Methyluridine is a modified nucleoside with significant biomedical importance. It is a derivative of uridine, a pyrimidine nucleoside, and is known for its potential in combating various diseases, including cancer, viral infections, and autoimmune disorders. This compound has garnered attention due to its unique structure and promising applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-b-C-Methyluridine involves several steps, starting with the protection of the 5’-hydroxyl group of uridine. The 3’-hydroxyl group is then oxidized to a ketone or activated for substitution reactions. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: For large-scale production, an economical process is employed that includes the use of intermediates such as 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine. This method allows for efficient deprotection, isolation, and purification of the final product . The industrial production of 3’-b-C-Methyluridine ensures that the compound is available in sufficient quantities for research and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 3’-b-C-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties and efficacy.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .

Major Products: The major products formed from these reactions include various derivatives of 3’-b-C-Methyluridine, which are studied for their potential therapeutic applications. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

3’-b-C-Methyluridine has a wide range of applications in scientific research:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic benefits.

Biology: In biological research, 3’-b-C-Methyluridine is studied for its role in RNA modification and its impact on gene expression. It is also used in the development of RNA-based therapies .

Medicine: In medicine, this compound is explored for its antiviral and anticancer properties. It has shown promise in inhibiting viral replication and modulating immune responses.

Industry: In the industrial sector, 3’-b-C-Methyluridine is utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 3’-b-C-Methyluridine involves its incorporation into RNA, where it can inhibit the activity of viral and bacterial nucleases by attacking the phosphate group. This inhibition prevents the replication of viruses and the formation of syncytia in cell cultures . Additionally, it modulates immune responses by affecting RNA synthesis and stability .

Comparison with Similar Compounds

  • 3-Methyluridine
  • 5-Methyluridine
  • 2’-Deoxyuridine
  • 2’-Fluoro-2’-C-Methylcytidine

Uniqueness: Compared to these similar compounds, 3’-b-C-Methyluridine stands out due to its specific modifications at the 3’ position, which confer unique biological activities. Its ability to inhibit viral replication and modulate immune responses makes it a valuable compound in both research and therapeutic contexts.

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)

InChI Key

ABIRYGILOVDZHF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O

Origin of Product

United States

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